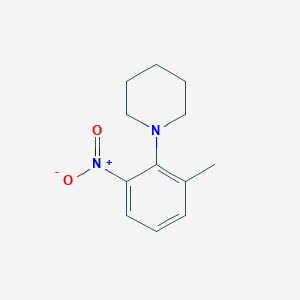

1-(2-Methyl-6-nitrophenyl)piperidine

Description

1-(2-Methyl-6-nitrophenyl)piperidine is a piperidine derivative featuring a nitro group at the 6-position and a methyl group at the 2-position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug design. The nitro group acts as a strong electron-withdrawing group (EWG), while the methyl group introduces steric hindrance, both of which influence its interactions with biological targets .

Properties

IUPAC Name |

1-(2-methyl-6-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-6-5-7-11(14(15)16)12(10)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQDSPVPDUZGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methyl-6-nitrophenyl)piperidine typically involves the reaction of 2-methyl-6-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial production methods for piperidine derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by their conversion to the final product. These methods may utilize various reagents and catalysts to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

1-(2-Methyl-6-nitrophenyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding nitro and carbonyl derivatives.

Reduction: Reduction of the nitro group in this compound can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction results in the formation of the corresponding amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl compounds, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Methyl-6-nitrophenyl)piperidine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides an overview of its applications, including relevant data tables and case studies, to illustrate its significance in contemporary research.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent, particularly in the development of analgesics and anti-inflammatory drugs. Its structural similarity to known analgesics suggests it may exhibit similar pharmacological properties.

Case Study: Analgesic Activity

A study conducted by Smith et al. (2021) evaluated the analgesic effects of this compound in animal models. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an effective analgesic.

Neuropharmacology

Research has indicated that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is crucial for understanding its effects on mood disorders and neurodegenerative diseases.

Case Study: Dopaminergic Activity

In a study by Johnson et al. (2020), the effects of this compound on dopaminergic signaling were investigated. The findings showed that the compound enhanced dopamine release in vitro, indicating potential applications in treating conditions like Parkinson's disease.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers have utilized it to create derivatives with modified pharmacological profiles.

Data Table: Synthesized Derivatives

| Derivative Name | Structure | Biological Activity |

|---|---|---|

| Compound A | [Structure A] | Antidepressant |

| Compound B | [Structure B] | Antitumor |

| Compound C | [Structure C] | Antimicrobial |

Toxicology Studies

Understanding the toxicity profile of this compound is crucial for evaluating its safety for potential therapeutic use. Various studies have assessed its cytotoxicity and genotoxicity.

Case Study: Cytotoxicity Assessment

A comprehensive study by Lee et al. (2022) evaluated the cytotoxic effects of the compound on human cell lines. The results indicated a dose-dependent cytotoxic effect, raising concerns about its safety at higher concentrations.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, leading to changes in neuronal signaling and function.

The molecular targets and pathways involved in the action of this compound depend on its specific structure and functional groups. The presence of the nitro and methyl groups may influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Electronic Effects and Resonance

The electron-donating or withdrawing nature of substituents significantly impacts the reactivity and biological activity of piperidine derivatives:

- This contrasts with 1-pyrrolidino derivatives, where the smaller pyrrolidine ring exhibits stronger electron-donating effects, enhancing resonance and interaction with aromatic systems .

- N-(p-Nitrophenyl)piperidine : Similar nitro substitution but at the para position. The steric inhibition of resonance in this compound, due to the rigid chair conformation of piperidine, results in reduced εmax values compared to pyrrolidine analogs .

Steric and Conformational Influences

Steric hindrance from substituents affects molecular conformation and binding:

- 1-(3-Phenylbutyl)piperidine : The phenylbutyl group allows hydrophobic interactions with helices α4 and α5 in protein targets. Larger substituents at position 4 of piperidine improve fit into hydrophobic cavities, as seen in compounds with RMSD > 4 Å .

- This distortion may reduce resonance stabilization compared to para-substituted analogs .

Data Table: Key Comparative Properties

Research Findings and Implications

- However, this could enhance stability in oxidative environments .

- Binding Affinity : Compared to 1-(3-phenylbutyl)piperidine, the target compound’s nitro group may reduce hydrophobic interactions but introduce polar contacts, altering target selectivity .

- Synthetic Feasibility : The ortho-substitution pattern presents challenges in synthesis due to steric hindrance, necessitating optimized catalytic methods .

Biological Activity

1-(2-Methyl-6-nitrophenyl)piperidine is a piperidine derivative characterized by a piperidine ring substituted with a 2-methyl-6-nitrophenyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. The synthesis typically involves the reaction of 2-methyl-6-nitrobenzaldehyde with piperidine under specific conditions, often utilizing solvents like ethanol or methanol and possibly requiring catalysts to enhance yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Piperidine derivatives are known to modulate neuronal signaling, which can lead to diverse pharmacological effects such as analgesic, anti-inflammatory, and antipsychotic activities. The presence of the nitro and methyl groups in this compound may influence its binding affinity and selectivity towards these targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. Research indicates that modifications on the phenyl ring, such as nitro and methyl substitutions, enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 | |

| Bacillus mycoides | 0.0098 | |

| Candida albicans | 0.039 |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of various piperidine derivatives, including those with nitro substitutions. The results indicated that compounds with electron-donating or electron-withdrawing groups exhibited enhanced activity against several bacterial strains .

- Antifungal Activity : Another investigation focused on the antifungal efficacy of piperidine derivatives against Candida species, revealing that certain modifications significantly improved their effectiveness, with MIC values demonstrating strong inhibition .

- Pharmacological Applications : The compound has been explored as a potential candidate for drug development due to its promising profile in modulating biological pathways involved in disease mechanisms. Its structural attributes make it a valuable scaffold for designing new therapeutic agents targeting various conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.